1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Chemical Reactions Analysis
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the reagents and products is limited.
Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring.
Scientific Research Applications
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action for 1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(4-Methoxyphenyl)piperazine: This compound has similar structural features but differs in its applications and biological activities.
1-Methyl-4-(4-piperidinyl)piperazine: Another piperazine derivative with distinct uses in synthetic applications.
These comparisons highlight the unique properties and applications of this compound in various fields of research.
Properties
IUPAC Name |
1-(3-methoxyoxan-4-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-13-10-8-14-7-2-9(10)12-5-3-11-4-6-12;;/h9-11H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVCIYJKWFJYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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